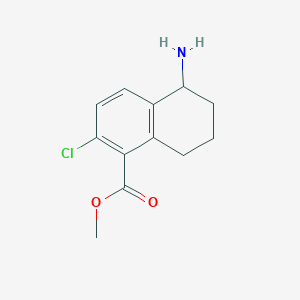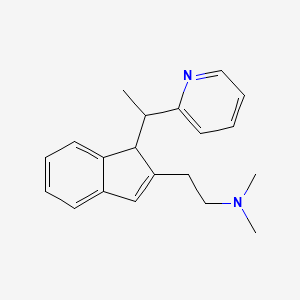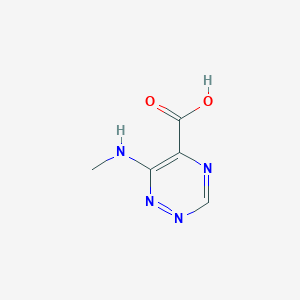
Methyl6,12-dihydroxyheptadec-10-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is notable for its unique structure, combining an alkyne moiety with hydroxyl functionality.
Methyl6,12-dihydroxyheptadec-10-ynoate: is a chemical compound with the molecular formula C₁₉H₃₄O₄. It belongs to the class of alkynoic acids and contains hydroxyl groups at positions 6 and 12 on the heptadec-10-yne chain.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of Methyl6,12-dihydroxyheptadec-10-ynoate involves several steps. One common approach is through the reaction of a terminal alkyne with a carboxylic acid derivative (such as an ester or acid chloride) followed by reduction of the resulting intermediate.
Reaction Conditions: Specific reaction conditions vary depending on the chosen synthetic route, but typically involve suitable solvents, catalysts, and temperature control.
Industrial Production: While not widely produced industrially, small-scale synthesis can be achieved in research laboratories.
Analyse Chemischer Reaktionen
Reactivity: Methyl6,12-dihydroxyheptadec-10-ynoate can undergo various chemical reactions due to its alkyne and hydroxyl groups.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and the functional groups involved.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: Investigations into its biological activity, such as antimicrobial or anticancer properties, are ongoing.
Industry: While not widely used, it may find applications in specialty chemicals or pharmaceuticals.
Wirkmechanismus
- The exact mechanism by which Methyl6,12-dihydroxyheptadec-10-ynoate exerts its effects remains an area of research.
- Potential molecular targets and pathways need further exploration.
Vergleich Mit ähnlichen Verbindungen
- Methyl6,12-dihydroxyheptadec-10-ynoate is unique due to its combination of alkyne and hydroxyl functionalities.
- Similar compounds include other alkynoic acids and derivatives, but none share precisely the same structure.
Eigenschaften
Molekularformel |
C18H32O4 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
methyl 6,12-dihydroxyheptadec-10-ynoate |
InChI |
InChI=1S/C18H32O4/c1-3-4-6-11-16(19)12-7-5-8-13-17(20)14-9-10-15-18(21)22-2/h16-17,19-20H,3-6,8-11,13-15H2,1-2H3 |
InChI-Schlüssel |
WBJFQASQHASJEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C#CCCCC(CCCCC(=O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)







![2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione](/img/structure/B13113044.png)





